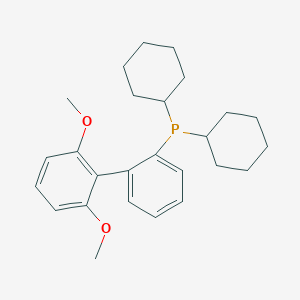

SPhos

概要

説明

SPhos is a phosphine ligand derived from biphenyl . It is an air-stable, electron-rich biaryl phosphine ligand . Its palladium complexes exhibit high activity for Suzuki coupling reactions involving aryl chlorides, which are unreactive with palladium complexes of most other phosphine ligands .

Synthesis Analysis

SPhos is widely used in conjunction with palladium in a range of different catalytic reactions . High throughput experimentation (HTE) can accelerate the rapid discovery of optimal conditions for organic reactions and improve our understanding of those processes and synthetic routes for different applications .Molecular Structure Analysis

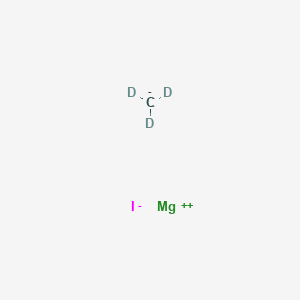

The molecular formula of SPhos is C26H35O2P . Its average mass is 410.529 Da and its mono-isotopic mass is 410.237457 Da . The 1H NMR spectrum of a 800 mM SPhos sample in CDCl3 has been measured .Chemical Reactions Analysis

SPhos is widely employed together with palladium in a range of different catalytic reactions . Its palladium complexes exhibit high activity for Suzuki coupling reactions involving aryl chlorides .Physical And Chemical Properties Analysis

SPhos is an air-stable, electron-rich biaryl phosphine ligand . Its molecular formula is C26H35O2P . Its average mass is 410.529 Da and its mono-isotopic mass is 410.237457 Da .科学的研究の応用

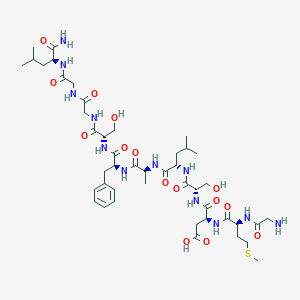

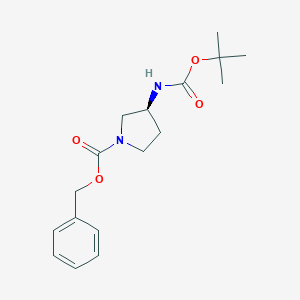

Palladium Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

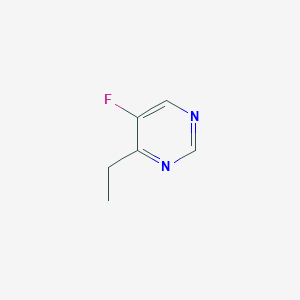

SPhos is used as a ligand in the Palladium catalyzed Suzuki-Miyaura cross-coupling reaction . This reaction is used to form aminomethylarenes from Boc-protected aminomethyltrifluoroborate and aryl chlorides or hetaryl chlorides .

Formation of Csp3 –Csp2 Bond

SPhos is also used as a catalyst in the formation of a Csp3 –Csp2 bond between sterically hindered boronic hemiester and quinone diazide . This is a key intermediate step in the enantioselective synthesis of azamerone .

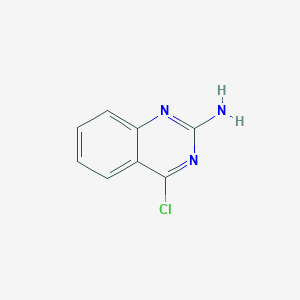

Buchwald-Hartwig Cross Coupling Reaction

SPhos is used as a ligand in the Buchwald-Hartwig Cross Coupling Reaction . This reaction is used for the formation of carbon-nitrogen bonds .

Heck Reaction

SPhos is used as a ligand in the Heck Reaction . This reaction is a palladium-catalyzed carbon-carbon bond forming reaction .

Hiyama Coupling

SPhos is used as a ligand in the Hiyama Coupling . This reaction is used for the formation of carbon-silicon bonds .

Negishi Coupling

SPhos is used as a ligand in the Negishi Coupling . This reaction is used for the formation of carbon-zinc bonds .

Sonogashira Coupling

SPhos is used as a ligand in the Sonogashira Coupling . This reaction is used for the formation of carbon-carbon bonds .

Stille Coupling

SPhos is used as a ligand in the Stille Coupling . This reaction is used for the formation of carbon-tin bonds .

Safety And Hazards

特性

IUPAC Name |

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFWTIYUKDMAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460730 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

CAS RN |

657408-07-6 | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657408-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

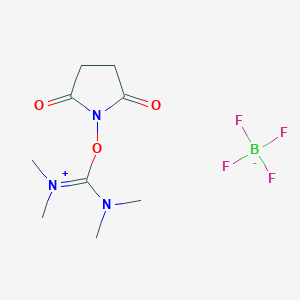

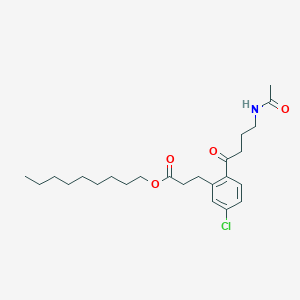

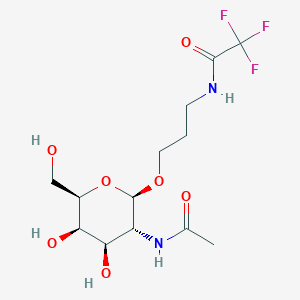

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

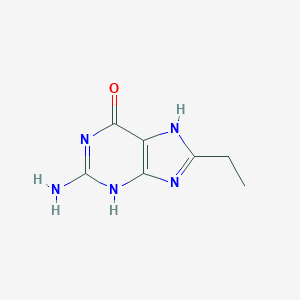

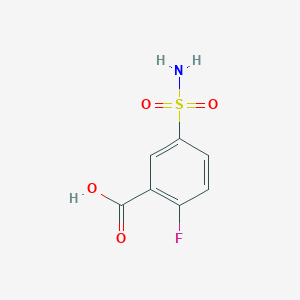

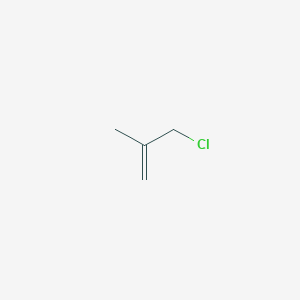

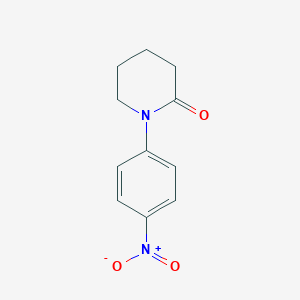

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of SPhos?

A1: The molecular formula of SPhos is C26H37O2P, and its molecular weight is 412.55 g/mol.

Q2: What spectroscopic data is available for SPhos?

A2: SPhos has been characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, and 31P NMR spectroscopy. These techniques provide valuable information about the structure and purity of the compound.

Q3: What types of reactions is SPhos commonly used in?

A3: SPhos is widely employed as a ligand in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. [, , ]

Q4: What makes SPhos an effective ligand for these reactions?

A4: SPhos possesses a unique combination of steric and electronic properties that contribute to its high catalytic activity. The bulky dicyclohexylphosphino groups provide steric hindrance around the palladium center, promoting the formation of highly reactive monoligated palladium species. Additionally, the electron-rich biaryl backbone enhances the electron density on the palladium center, facilitating oxidative addition and reductive elimination steps in the catalytic cycle. [, , , ]

Q5: Can SPhos catalyze reactions with challenging substrates, such as aryl chlorides?

A5: Yes, SPhos has been shown to be an effective ligand for the coupling of aryl chlorides, which are typically less reactive than aryl bromides and iodides. [, ]

Q6: How does SPhos compare to other biarylphosphine ligands in terms of catalytic activity and selectivity?

A6: SPhos often exhibits comparable or even superior activity to other biarylphosphine ligands, such as XPhos and RuPhos, depending on the specific reaction conditions and substrates involved. [, , , ]

Q7: Are there any examples where SPhos outperforms other ligands?

A7: Yes, studies have shown SPhos to be particularly effective in challenging transformations, such as the coupling of sterically hindered substrates [, , ] or reactions performed at room temperature. [, ]

Q8: Can SPhos be used in enantioselective catalysis?

A8: While SPhos itself is not chiral, a sulfonated derivative, sSPhos, has been successfully employed in enantioselective Suzuki-Miyaura couplings to generate axially chiral biphenols. [, ]

Q9: Are there any limitations to using SPhos as a ligand?

A9: While SPhos is a versatile ligand, it may not be optimal for all reactions. For instance, it can be prone to halide inhibition in Suzuki-Miyaura couplings, particularly with heteroaryl iodides. [] Additionally, its performance can be influenced by factors such as solvent choice, base, and temperature. [, ]

Q10: Have computational studies been conducted on SPhos and its palladium complexes?

A10: Yes, DFT (Density Functional Theory) calculations have been extensively used to investigate the structure, stability, and reactivity of SPhos-palladium complexes. [, , , , ]

Q11: What insights have these computational studies provided?

A11: DFT calculations have shed light on the mechanism of oxidative addition to SPhos-palladium complexes, highlighting the importance of ligand structure in this key step. [, ] These studies have also been instrumental in understanding the influence of SPhos on the overall catalytic cycle, including transmetalation and reductive elimination steps. [, , ]

Q12: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for SPhos and its derivatives?

A12: While specific QSAR models for SPhos are not widely reported, computational studies have provided valuable insights into the structure-activity relationships of biarylphosphine ligands, including SPhos. These insights are crucial for designing more efficient and selective catalysts. [, ]

Q13: Are there any alternative ligands that can be used in place of SPhos?

A13: Yes, several other biarylphosphine ligands, such as XPhos, RuPhos, and BrettPhos, are often explored as alternatives to SPhos. [, ] The choice of ligand depends on the specific reaction requirements, as each ligand offers a unique balance of steric and electronic properties that influence catalytic activity and selectivity. [, , ]

Q14: What resources are available for researchers interested in using or studying SPhos?

A14: SPhos is commercially available from various chemical suppliers, facilitating its use in research laboratories. Additionally, numerous publications and reviews provide detailed information about its synthesis, characterization, and applications in organic synthesis. [, , ] Online databases, such as Reaxys and SciFinder, offer comprehensive access to the scientific literature surrounding SPhos and related ligands.

Q15: When was SPhos first reported, and what is its significance in the field of catalysis?

A15: SPhos, along with other biarylphosphine ligands, was first reported by the Buchwald group in the early 2000s. [, , ] These ligands represented a significant advance in palladium-catalyzed cross-coupling chemistry, enabling the use of milder reaction conditions, expanding substrate scope, and improving functional group tolerance. [, , ]

Q16: How has research on SPhos contributed to the field of organic synthesis?

A16: The development and application of SPhos has significantly impacted the field of organic synthesis by providing access to a wide range of complex molecules through efficient and selective cross-coupling reactions. [, , ] Its use has facilitated the synthesis of natural products, pharmaceuticals, and materials with diverse applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。